

Cy7 Maleimide: A Deep Dive into its Quantum Yield and Application in Bioconjugation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cy7 maleimide*

Cat. No.: *B15554653*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

In the realm of near-infrared (NIR) fluorescence imaging, Cyanine7 (Cy7) maleimide stands out as a valuable tool for the site-specific labeling of biomolecules. Its maleimide functional group allows for covalent attachment to free sulfhydryl groups, commonly found in cysteine residues of proteins. This technical guide provides an in-depth exploration of the quantum yield of **Cy7 maleimide**, detailed experimental protocols for its use, and visualizations of relevant biological pathways and experimental workflows.

Core Photophysical Properties of Cy7 Maleimide

The utility of a fluorophore is defined by its photophysical parameters. **Cy7 maleimide** exhibits properties that make it well-suited for applications requiring deep tissue penetration and low background autofluorescence.

Parameter	Value	Reference(s)
Fluorescence Quantum Yield (Φ)	0.3	[1] [2] [3]
Excitation Maximum (λ_{ex})	750 nm	[1] [2] [3]
Emission Maximum (λ_{em})	773 nm	[1] [2] [3]
Molar Extinction Coefficient (ϵ)	199,000 M ⁻¹ cm ⁻¹	[1] [2]

Experimental Protocols

Accurate and reproducible results are paramount in scientific research. The following sections provide detailed methodologies for key experiments involving **Cy7 maleimide**.

Determining the Relative Fluorescence Quantum Yield

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The relative method, which involves comparison to a well-characterized standard, is a common approach for its determination.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Principle: The quantum yield of an unknown sample can be calculated by comparing its integrated fluorescence intensity and absorbance to that of a standard with a known quantum yield.

Materials:

- Spectrofluorometer
- UV-Vis Spectrophotometer
- Fluorescence cuvettes (1 cm path length)
- Solvent (e.g., DMSO, DMF)
- Standard dye with a known quantum yield in the NIR range (e.g., Indocyanine Green in DMSO, $\Phi = 0.13$)
- **Cy7 maleimide** solution

Procedure:

- Prepare a series of dilutions of both the standard dye and the **Cy7 maleimide** in the same solvent. The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the chosen excitation wavelength to minimize inner filter effects.
- Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

- Measure the fluorescence emission spectrum of each solution using a spectrofluorometer. The excitation wavelength should be the same for both the standard and the sample.
- Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
- Plot the integrated fluorescence intensity versus absorbance for both the standard and the **Cy7 maleimide**.
- Calculate the quantum yield of the **Cy7 maleimide** using the following equation:

$$\Phi_{\text{sample}} = \Phi_{\text{standard}} \times (\text{Slope}_{\text{sample}} / \text{Slope}_{\text{standard}}) \times (\eta^2_{\text{sample}} / \eta^2_{\text{standard}})$$

Where:

- Φ is the quantum yield
- Slope is the gradient from the plot of integrated fluorescence intensity vs. absorbance
- η is the refractive index of the solvent (if the solvents are different)

Protein Conjugation with Cy7 Maleimide

The maleimide group of Cy7 reacts specifically with free thiol groups of cysteine residues to form a stable thioether bond.[\[1\]](#)[\[2\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Materials:

- **Cy7 maleimide**
- Protein (e.g., antibody) with available cysteine residues
- Reaction buffer (e.g., PBS, pH 7.0-7.5, degassed)
- Anhydrous DMSO or DMF
- Reducing agent (optional, e.g., TCEP or DTT)
- Quenching reagent (e.g., L-cysteine or β -mercaptoethanol)

- Purification column (e.g., size-exclusion chromatography)

Procedure:

- Prepare the protein solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.[\[13\]](#)
- (Optional) Reduce disulfide bonds: If the protein's cysteine residues are involved in disulfide bonds, they must first be reduced. Add a 10-fold molar excess of TCEP to the protein solution and incubate for 30 minutes at room temperature.[\[15\]](#) If DTT is used, it must be removed before adding the maleimide.[\[13\]](#)
- Prepare the **Cy7 maleimide** solution: Immediately before use, dissolve the **Cy7 maleimide** in anhydrous DMSO or DMF to create a 10 mM stock solution.[\[15\]](#)
- Perform the labeling reaction: Add a 10- to 20-fold molar excess of the **Cy7 maleimide** solution to the protein solution.[\[11\]\[15\]](#) Mix well and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
- Quench the reaction: Add a quenching reagent in 10-fold molar excess over the initial amount of **Cy7 maleimide** to stop the reaction.[\[15\]](#)
- Purify the conjugate: Remove unreacted dye and other small molecules by size-exclusion chromatography (e.g., a PD-10 desalting column).[\[15\]](#)

Determining the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule. It is a critical parameter for ensuring the quality and reproducibility of labeled proteins.[\[17\]\[18\]\[19\]\[20\]](#) [\[21\]](#)

Principle: The DOL is calculated from the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~750 nm for Cy7).

Procedure:

- Measure the absorbance of the purified Cy7-protein conjugate at 280 nm (A₂₈₀) and ~750 nm (A_{max}).

- Calculate the protein concentration:

$$\text{Protein Concentration (M)} = [\text{A280} - (\text{Amax} \times \text{CF})] / \epsilon_{\text{protein}}$$

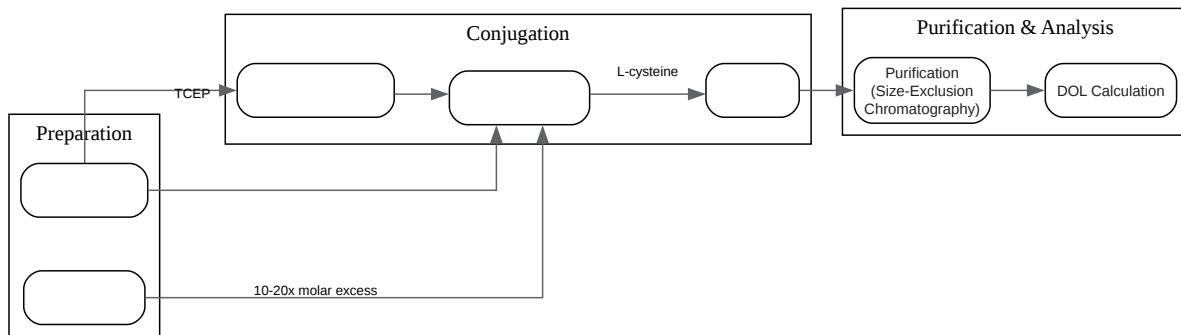
Where:

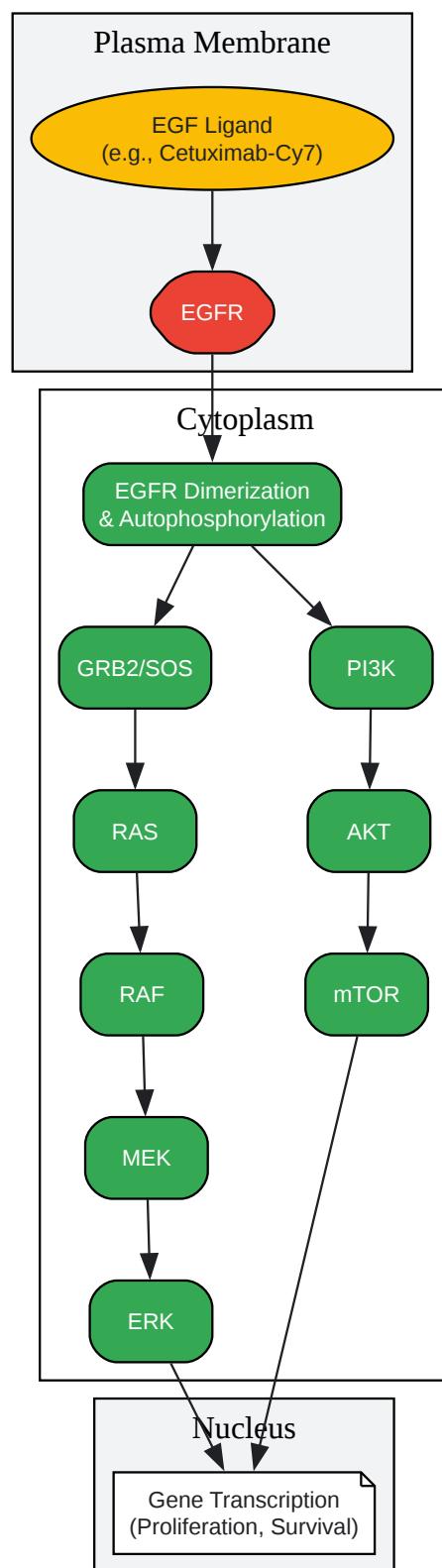
- CF is the correction factor for the dye's absorbance at 280 nm (A280 of the dye / Amax of the dye). For Cy7, this is approximately 0.05.
- $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the protein at 280 nm.

- Calculate the dye concentration:

$$\text{Dye Concentration (M)} = \text{Amax} / \epsilon_{\text{dye}}$$

Where:


- ϵ_{dye} is the molar extinction coefficient of Cy7 at its Amax (199,000 $\text{M}^{-1}\text{cm}^{-1}$).


- Calculate the DOL:

$$\text{DOL} = \text{Dye Concentration (M)} / \text{Protein Concentration (M)}$$

Visualizations

Graphical representations of experimental workflows and biological pathways can aid in understanding complex processes.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 2. biotium.com [biotium.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
- 5. Making sure you're not a bot! [opus4.kobv.de]
- 6. agilent.com [agilent.com]
- 7. ATTO-TEC GmbH [atto-tec.com]
- 8. Relative and absolute determination of fluorescence quantum yields of transparent samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. shimadzu.com [shimadzu.com]
- 10. Determination of relative fluorescence quantum yield [bio-protocol.org]
- 11. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. bachem.com [bachem.com]
- 15. benchchem.com [benchchem.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. Degree of labeling (DOL) step by step [abberior.rocks]
- 19. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 20. support.nanotempertech.com [support.nanotempertech.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]

- To cite this document: BenchChem. [Cy7 Maleimide: A Deep Dive into its Quantum Yield and Application in Bioconjugation]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15554653#cy7-maleimide-quantum-yield\]](https://www.benchchem.com/product/b15554653#cy7-maleimide-quantum-yield)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com